![molecular formula C12H26ClNO2 B1397312 2-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1220028-41-0](/img/structure/B1397312.png)
2-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Biodegradation and Environmental Fate of Related Compounds : Research on similar ethers like ethyl tert-butyl ether (ETBE) shows that microorganisms can aerobically degrade these compounds in soil and groundwater. This process involves initial hydroxylation by monooxygenase enzymes, leading to various intermediates. Such studies indicate the potential environmental behavior of related ether compounds, which might apply to the compound under specific conditions (Thornton et al., 2020).
Chemistry and Applications of Piperidine Compounds : Piperidine derivatives, such as donepezil, are explored for their pharmacological benefits, including cognitive improvement in Alzheimer's disease. These studies provide insights into how structural modifications of piperidine compounds can influence their biological activity and potential therapeutic applications (Román & Rogers, 2004).
Analytical Methods for Related Compounds : The development and refinement of analytical techniques for detecting and quantifying similar compounds in various matrices are crucial for both environmental monitoring and pharmaceutical development. Such methodologies could be applicable for studying the compound of interest in different settings (Munteanu & Apetrei, 2021).
Synthetic Strategies and Chemical Properties : The synthesis and chemical behavior of spiropiperidines, which involve piperidine structures, highlight the diverse synthetic routes and potential chemical properties of piperidine-based compounds. This information could be relevant for synthesizing and understanding the properties of "2-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride" and similar molecules (Griggs et al., 2018).
properties
IUPAC Name |
2-[2-(2-propoxyethoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.ClH/c1-2-8-14-10-11-15-9-6-12-5-3-4-7-13-12;/h12-13H,2-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPOBVGEAGAXMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOCCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220028-41-0 | |
Record name | Piperidine, 2-[2-(2-propoxyethoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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